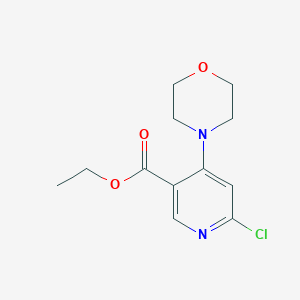
Ethyl 6-chloro-4-morpholinonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-morpholinonicotinate is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a morpholine ring attached to a nicotinate moiety, with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-morpholinonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Aminated derivatives of the original compound.
Scientific Research Applications
Ethyl 6-chloro-4-morpholinonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the nicotinate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at the 6th position can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Ethyl 6-chloro-4-morpholinonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the morpholine ring, making it less versatile in biological applications.
6-Chloro-4-morpholinonicotinic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 4-morpholinonicotinate: Lacks the chlorine atom, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorine-substituted nicotinate moiety, which provides a balance of reactivity and biological activity.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 6-chloro-4-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-12(16)9-8-14-11(13)7-10(9)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 |
InChI Key |
LBNIOZLCQOMRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















